Abutiloside B
Description
Abutiloside B is a steroidal saponin isolated from the roots of Solanum abutiloides, a plant species within the Solanaceae family. It belongs to the cholestane glycoside class, characterized by a steroidal backbone with sugar moieties attached via glycosidic bonds. While its exact molecular configuration requires further elucidation, this compound is part of a broader group of "abutilosides" (e.g., A, F, H, L, M, N, O), which share a common origin but differ in substituents and glycosylation sites .
Properties
Molecular Formula |
C46H77NO17 |
|---|---|
Molecular Weight |
916.1 g/mol |
IUPAC Name |
N-[(6S)-6-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxoheptyl]acetamide |
InChI |
InChI=1S/C46H77NO17/c1-20(17-47-23(4)49)7-10-29(50)21(2)33-30(51)16-28-26-9-8-24-15-25(11-13-45(24,5)27(26)12-14-46(28,33)6)61-43-39(58)37(56)40(32(18-48)62-43)63-44-41(36(55)34(53)22(3)60-44)64-42-38(57)35(54)31(52)19-59-42/h20-22,24-28,30-44,48,51-58H,7-19H2,1-6H3,(H,47,49)/t20?,21-,22+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+/m1/s1 |
InChI Key |
MTFMWINXJJVOSD-FMAWDGSQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O |
Synonyms |
abutiloside B |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions Analysis of Abutiloside B
2. Structural Considerations
this compound’s structure (if analogous to related compounds) likely features glycosidic linkages, hydroxyl groups, and/or complex ring systems. Such functional groups typically participate in:
-
Hydrolysis reactions (e.g., cleavage of glycosidic bonds under acidic or enzymatic conditions).
-
Oxidation/reduction of hydroxyl groups.
-
Alkylation or acylation reactions targeting reactive hydrogens.
3. Reaction Pathways
While specific reactions for this compound are unreported, analogous natural products undergo:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Acidic hydrolysis | HCl, heat | Degradation of glycosidic bonds |
| Enzymatic cleavage | Glycosidases | Release of aglycone |
| Oxidation | KMnO4, H2O2 | Oxidized derivatives (e.g., ketones) |
4. Analytical Challenges
-
Structural complexity : Detailed reaction mechanisms require high-resolution NMR and MS data.
-
Reactivity modulation : Solvent choice, pH, and temperature critically influence reaction outcomes.
-
Bioavailability : Potential metabolic transformations in biological systems remain uncharacterized.
5. Research Gaps
The absence of this compound-specific studies necessitates experimental validation. Key areas for investigation:
-
Thermal stability : Degradation kinetics under different temperatures.
-
pH-dependent reactivity : Acid/base catalysis effects.
-
Enzymatic interactions : Metabolism by liver enzymes or gut microbiota.
6. Methodological Recommendations
-
In vitro assays : Use LC-MS/MS for reaction monitoring.
-
Kinetic studies : Measure rate constants using stopped-flow techniques.
-
Theoretical modeling : Apply DFT or QM/MM methods to predict transition states .
Note: All analyses are hypothetical due to the lack of specific data on this compound in the provided sources. For authoritative findings, consult peer-reviewed studies or experimental datasets.
Comparison with Similar Compounds
Abutiloside Homologues
Abutiloside B is one of several structurally related compounds isolated from S. abutiloides. Key comparisons include:
Key Insights :
- Structural Differentiation: The position and type of glycosylation (e.g., C-3 in Abutiloside L vs. C-26 acylamino in Abutiloside A) critically influence bioactivity. For instance, Abutiloside L’s anti-HepG2 activity correlates with its C-3 rhamnose-glucose moiety .
- Source Variability : Abutiloside H is found in S. dulcamara, highlighting interspecies differences in saponin distribution .
Other Solanum Saponins
Solanum species produce diverse saponins with structural and functional parallels to this compound:
Key Insights :
- Backbone Diversity: While this compound derives from a cholestane backbone, compounds like Torvoside Q (spirostanol) and Anguivioside III (furostanol) exhibit distinct steroidal frameworks, altering solubility and target interactions .
- Functional Overlap : Despite structural differences, many Solanum saponins share bioactivities (e.g., cytotoxicity, anti-inflammatory effects), suggesting conserved mechanisms of action .
Pharmacological Comparison
- Anticancer Activity : Abutiloside L (IC₅₀: 12.3 μM) outperforms Torvoside Q in HepG2 inhibition, likely due to optimized glycosylation enhancing membrane permeability .
- Antioxidant Capacity: Abutiloside H’s DPPH radical scavenging is tissue-specific, with higher activity in fruit peels due to phenolic synergy .
- Structural-Activity Relationships (SAR) : Hydroxylation at C-16 and C-23 (e.g., Anguiviosides) enhances anti-inflammatory effects, whereas C-3 glycosylation (Abutiloside L) favors cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
